![molecular formula C16H23NO4 B13066787 (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)
(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol is a complex organic compound with a unique structure that includes a dioxin ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving a diol and a suitable aldehyde under acidic conditions.
Pyridine Ring Formation: The pyridine ring is then introduced through a condensation reaction with an appropriate amine and a ketone.
Benzyl Group Introduction: The benzyl group is added via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Final Cyclization: The final step involves the cyclization of the intermediate to form the hexahydro-4H-[1,3]dioxino[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol: shares similarities with other dioxin-containing compounds and pyridine derivatives.
Epibatidine: A potent analgesic alkaloid with a similar pyridine structure.
Nicotine: Another pyridine derivative with significant biological activity.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol |
InChI |
InChI=1S/C16H23NO4/c1-16(2)20-10-12-15(21-16)14(19)13(18)9-17(12)8-11-6-4-3-5-7-11/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13-,14+,15-/m1/s1 |
InChI-Schlüssel |
WYKBMXAJKFDZFP-APIJFGDWSA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](CN2CC3=CC=CC=C3)O)O)C |
Kanonische SMILES |
CC1(OCC2C(O1)C(C(CN2CC3=CC=CC=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


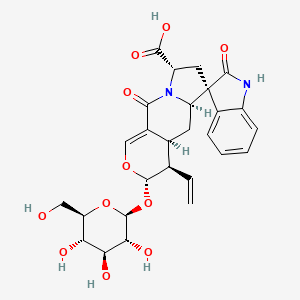

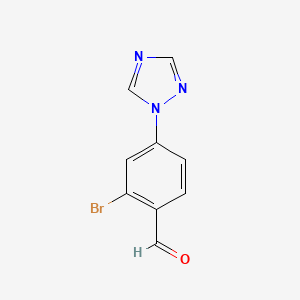
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)



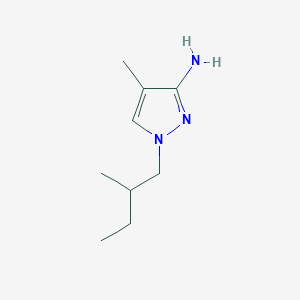
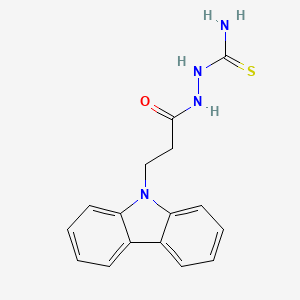

![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
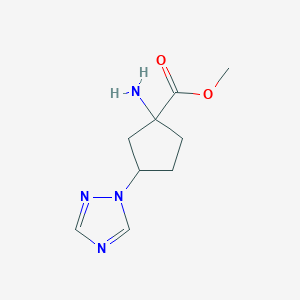
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
amine](/img/structure/B13066795.png)
